molecular formula C7H16ClNO B14895286 (R)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride

(R)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride

Cat. No.: B14895286
M. Wt: 165.66 g/mol
InChI Key: NWYNNJVNNJMDQO-FYZOBXCZSA-N
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Description

®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amino group, and a methylpropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride typically involves the following steps:

    Amination: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-Amino-1-cyclopropyl-2-methylpropan-2-ol: The free base form without the hydrochloride salt.

    Cyclopropylamine derivatives: Compounds with similar cyclopropyl and amino groups.

Uniqueness

®-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1R)-1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H/t6-;/m1./s1

InChI Key

NWYNNJVNNJMDQO-FYZOBXCZSA-N

Isomeric SMILES

CC(C)([C@@H](C1CC1)N)O.Cl

Canonical SMILES

CC(C)(C(C1CC1)N)O.Cl

Origin of Product

United States

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